1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione
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Overview
Description
1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and an oxopiperazine moiety
Preparation Methods
The synthesis of 1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione involves multiple steps, typically starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced with other substituents using reagents like sodium methoxide.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, often facilitated by bases and heat.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate neurological functions . The chlorophenyl group enhances the compound’s binding affinity and selectivity for these receptors, leading to potential therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
1-[4-(4-Chlorophenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione can be compared with other piperazine derivatives, such as:
1-(4-Chlorophenyl)piperazine: This compound shares the chlorophenyl-piperazine structure but lacks the oxopiperazine moiety, resulting in different chemical and biological properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This derivative features additional substituents that enhance its antibacterial activity.
The uniqueness of this compound lies in its dual piperazine and oxopiperazine structure, which provides a versatile platform for chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C18H23ClN4O3 |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-4-(3-oxopiperazin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C18H23ClN4O3/c19-14-1-3-15(4-2-14)21-9-11-22(12-10-21)17(25)5-6-18(26)23-8-7-20-16(24)13-23/h1-4H,5-13H2,(H,20,24) |
InChI Key |
DOONKCUGNLLAGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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